Product packaging for 1-Benzyl-3,5-dimethylpiperidin-4-amine(Cat. No.:CAS No. 723308-54-1)

1-Benzyl-3,5-dimethylpiperidin-4-amine

Cat. No.: B3014951
CAS No.: 723308-54-1
M. Wt: 218.344
InChI Key: RIEQIRVXRYJFPZ-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dimethylpiperidin-4-amine is a chemical compound that belongs to the piperidine class. Piperidine derivatives are of significant interest in medicinal chemistry and pharmaceutical research, frequently serving as key synthetic intermediates or core scaffolds in the development of active molecules. The structural features of this compound—including the amine functionality and the benzyl group—make it a versatile building block for the synthesis of more complex structures. Research applications for this compound may include its use as a precursor in organic synthesis and as a starting material for the preparation of potential pharmaceutical candidates. It is also valuable in method development and analytical studies as a reference standard or an impurity. This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific material safety data sheet (MSDS) for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2 B3014951 1-Benzyl-3,5-dimethylpiperidin-4-amine CAS No. 723308-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,5-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEQIRVXRYJFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1N)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723308-54-1
Record name 1-benzyl-3,5-dimethylpiperidin-4-amine
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Stereochemical Elucidation and Control in 1 Benzyl 3,5 Dimethylpiperidin 4 Amine Systems

Significance of Stereochemistry in Piperidine (B6355638) Derivatives and Their Interactions

For polysubstituted piperidines like 1-benzyl-3,5-dimethylpiperidin-4-amine, which has multiple chiral centers, the relative orientation of the substituents (cis or trans) creates distinct diastereomers. These diastereomers possess different physical properties and shapes, which can significantly alter their binding affinity and selectivity for biological targets. rsc.org The study and control of stereochemistry are therefore not merely academic exercises but crucial components of rational drug design and the development of effective, selective chemical agents. thieme-connect.com The ability to synthesize and isolate specific stereoisomers is a key challenge and a significant area of research in organic chemistry. rsc.org

Chiral Resolution Techniques for Enantiomeric and Diastereomeric Separation

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org For amine-containing compounds like piperidine derivatives, this is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods. libretexts.orglibretexts.org

Diastereomeric Salt Formation Utilizing Chiral Auxiliaries (e.g., L-Di-p-toluoyltartaric Acid, L-DTTA)

One of the most common and industrially scalable methods for resolving chiral amines is through the formation of diastereomeric salts. ulisboa.pt This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are two diastereomeric salts which, unlike the original enantiomers, have different solubilities in a given solvent. ulisboa.pt This difference allows for their separation by fractional crystallization. libretexts.org

Tartaric acid and its derivatives are frequently employed as resolving agents for this purpose. wikipedia.org For instance, di-p-toluoyltartaric acid (DTTA) and di-benzoyl-tartaric acid are effective in resolving racemic piperidine derivatives. google.comnih.gov The process involves dissolving the racemic amine and the chiral acid (e.g., L-DTTA) in a suitable solvent; one diastereomeric salt preferentially crystallizes from the solution, while the other remains dissolved. unchainedlabs.com The crystallized salt can then be isolated, and the chiral amine is recovered by treatment with a base.

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type Typical Application
(+)-Tartaric Acid Chiral Acid Resolution of racemic bases
(-)-Di-p-toluoyltartaric Acid (L-DTTA) Chiral Acid Resolution of amines and amino alcohols
(-)-Di-benzoyl-tartaric Acid Chiral Acid Resolution of piperidine derivatives google.com
(S)-(+)-Mandelic Acid Chiral Acid Resolution of racemic amines and alcohols
(1R)-(-)-10-Camphorsulfonic acid Chiral Acid Resolution of chiral amines wikipedia.org

Chromatographic Resolution Methods for Stereoisomer Isolation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus separation.

For piperidine derivatives, cellulose-based CSPs have proven effective. Racemic 1,3-dimethyl-4-phenylpiperidines, which are structurally analogous to the title compound, have been successfully resolved using commercially available columns like Chiralcel OD and Chiralcel OJ. nih.gov The choice of mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol) is critical for achieving optimal separation. This technique is highly valuable for both determining the enantiomeric purity of a sample and for isolating small quantities of pure enantiomers for further study. nih.gov

Stereoselective Synthesis Strategies

To avoid the inherent 50% loss of material in classical resolution, significant research has focused on stereoselective synthesis, which aims to produce a single desired stereoisomer directly.

Asymmetric Approaches in Piperidine Derivative Synthesis

Asymmetric synthesis creates chiral molecules from achiral or racemic precursors, with a preference for one enantiomer or diastereomer. Several strategies are employed for the asymmetric synthesis of substituted piperidines:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. The inherent chirality of the starting material is transferred through a series of reactions to the final piperidine product.

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. This method has been used to achieve high diastereoselectivity in the synthesis of piperidines.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For example, rhodium-catalyzed asymmetric hydrogenation or reductive Heck reactions have been developed to produce enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. nih.govnih.gov

Diastereoselective Reactions and Their Control

Diastereoselective synthesis is concerned with controlling the relative stereochemistry among multiple chiral centers within a molecule. For 3,5-disubstituted piperidines, this involves controlling the formation of cis versus trans isomers.

The stereochemical outcome of piperidine synthesis can often be controlled by the choice of reaction conditions and methodology:

Cyclization Reactions: Intramolecular cyclization reactions are a common route to the piperidine ring. The stereochemistry can be influenced by the conformation of the acyclic precursor during the ring-closing step. nih.gov For example, palladium-catalyzed intramolecular allylic amination can be highly diastereoselective, with the protecting group on the nitrogen atom acting as a stereochemical control element. nih.gov

Reduction of Precursors: The stereoselective reduction of substituted pyridine or tetrahydropyridine (B1245486) precursors is a widely used method. Catalytic hydrogenation of a disubstituted pyridine often yields the cis-piperidine as the major product due to the substrate adsorbing to the catalyst surface from its less hindered side. rsc.orgrsc.org Subsequent epimerization can then be used to access the thermodynamically more stable trans-diastereoisomer if desired. rsc.org

Multicomponent Reactions: One-pot, multicomponent reactions that assemble the piperidine ring from simpler fragments can be designed to be highly diastereoselective, often yielding a single diastereomer out of several possibilities. researchgate.netresearchgate.net

Table 2: Diastereoselective Methods in Piperidine Synthesis

Reaction Type Precursor Typical Outcome Reference
Catalytic Hydrogenation Disubstituted Pyridine cis-piperidine rsc.orgrsc.org
Boronyl Radical-Catalyzed Cycloaddition 3-aroyl azetidines and alkenes Polysubstituted piperidines with high diastereoselectivity nih.gov
Michael-Mannich Cascade Michael acceptors, ylides, aldehydes, ammonium (B1175870) acetate Single diastereomer of polysubstituted piperidin-2-ones researchgate.net

Conformational Analysis of the Piperidine Ring and Substituents

The three-dimensional structure of the piperidine ring and the spatial arrangement of its substituents are critical determinants of the chemical and biological properties of this compound and related compounds. The flexibility of the six-membered ring allows it to adopt several conformations, with the chair form being the most stable and prevalent. This stability is attributed to the minimization of angle strain and torsional (eclipsing) strain, as all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. libretexts.org

Experimental Determination of Chair Conformation in Benzylpiperidin-4-ones

The chair conformation of substituted piperidines, particularly benzylpiperidin-4-ones which are precursors and structural analogs, has been extensively verified through experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. ias.ac.in ¹H NMR is a powerful tool for this purpose, as the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, which is in turn dictated by the ring's conformation.

In a typical chair conformation, the relationship between vicinal protons can be axial-axial, axial-equatorial, or equatorial-equatorial. These arrangements result in distinctly different coupling constants. A large coupling constant, typically in the range of 10–12 Hz, is characteristic of a diaxial (Jaa) interaction, where the protons are anti-periplanar (dihedral angle ≈ 180°). In contrast, axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are much smaller, usually around 2–5 Hz.

Studies on t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones have demonstrated the utility of this method. The ¹H NMR spectra of these compounds show specific coupling patterns that confirm a normal chair conformation. ias.ac.in For instance, the observation of a large coupling constant (≈ 11 Hz) for the interaction between the protons at C-5 and C-6, and a similarly large coupling (≈ 10 Hz) between the protons at C-2 and C-3, provides clear evidence for a chair structure where the substituents at C-2, C-3, and C-6 all occupy equatorial positions. ias.ac.in

The following table summarizes representative ¹H NMR coupling constants used to confirm the chair conformation in a series of substituted 2,6-diarylpiperidin-4-ones.

CompoundProtonsCoupling Constant (J) in HzInferred Interaction
3-chloro-2,6-diphenyl-piperidin-4-oneH-6 with C-5 protons~10 Hz and ~4 HzDiaxial (Jaa) and Axial-Equatorial (Jae)
3-chloro-2,6-di(p-tolyl)piperidin-4-oneH-2 with H-310.18 Hz to 10.51 HzDiaxial (Jaa)
3,5-dichloro-2,6-diphenylpiperidin-4-oneH-2 and H-6~10 HzDiaxial (Jaa)

This table is generated based on data reported in conformational studies of substituted piperidin-4-ones.

These experimental values unequivocally support the assignment of a chair conformation for these benzyl- and aryl-substituted piperidinone rings. The presence of bulky substituents does not fundamentally alter this preference, although minor distortions or flattening of the ring can sometimes be observed.

Influence of Substituent Orientation on Ring Conformation

The stability of the chair conformation is significantly influenced by the orientation of its substituents, which can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For most substituted piperidines, there is a rapid equilibrium between two chair conformations, often referred to as a "ring flip". In this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.com

The preferred conformation is the one that minimizes steric strain. The most significant destabilizing factor is the 1,3-diaxial interaction, a form of steric hindrance that occurs between an axial substituent and the axial protons (or other substituents) on the two carbons located one position away (i.e., at the C-3 and C-5 positions relative to a C-1 substituent). libretexts.org To avoid this strain, bulky substituents preferentially occupy the equatorial position.

In the context of this compound, all three substituents—the N-benzyl group, the two methyl groups at C-3 and C-5, and the amino group at C-4—have a profound impact on the conformational equilibrium.

N-Benzyl Group : The large benzyl (B1604629) group on the nitrogen atom will strongly prefer an equatorial orientation to minimize steric clashes with the axial protons on C-2 and C-6.

C-3 and C-5 Methyl Groups : Similarly, the methyl groups at the C-3 and C-5 positions will favor equatorial positions to avoid 1,3-diaxial interactions. In a cis-3,5-dimethyl configuration, one possible chair conformation would place both methyl groups equatorially, which would be highly favored. A trans configuration would necessitate one methyl group being axial and the other equatorial.

C-4 Amino Group : The amino group at C-4 also has a preference for the equatorial position, although this preference is less pronounced than for a bulkier group like methyl or benzyl.

However, the conformational preference can be altered by specific electronic effects. For instance, in N-acylpiperidines, a phenomenon known as pseudoallylic strain, arising from the partial double-bond character of the N-CO bond, can force a substituent at the C-2 position into an axial orientation. nih.govacs.org Furthermore, in protonated piperidinium (B107235) salts, electrostatic interactions between the positively charged nitrogen (NH+) and a polar substituent can stabilize an axial conformer where it would otherwise be disfavored. nih.gov While these specific effects may not dominate in this compound under neutral conditions, they highlight the complex interplay of steric and electronic factors that govern the final ring conformation.

The following table summarizes the general conformational preferences for substituents on a piperidine ring.

Substituent PositionGeneral PreferencePrimary Driving Factor
N-SubstituentEquatorialAvoidance of steric clashes with C-2/C-6 axial protons
C-2 / C-6 SubstituentsEquatorialAvoidance of 1,3-diaxial interactions with C-4 axial proton
C-3 / C-5 SubstituentsEquatorialAvoidance of 1,3-diaxial interactions with C-1/C-5 or C-3 axial protons
C-4 SubstituentEquatorialAvoidance of 1,3-diaxial interactions with C-2/C-6 axial protons

This table represents generalized findings from conformational analysis of substituted piperidines and cyclohexanes. libretexts.org

Mechanistic Organic Chemistry of 1 Benzyl 3,5 Dimethylpiperidin 4 Amine Transformations

Elucidation of Reaction Mechanisms in Piperidine (B6355638) Core Assembly

The synthesis of the 1-benzyl-3,5-dimethylpiperidine core is a foundational step that dictates the stereochemical outcome of the final product. A prevalent strategy for constructing the 3,5-dimethylpiperidine (B146706) framework involves the hydrogenation of 3,5-dimethylpyridine (B147111). wikipedia.org This process, while seemingly straightforward, is mechanistically nuanced, with the choice of catalyst and reaction conditions playing a pivotal role in the diastereoselectivity of the product.

The hydrogenation of 3,5-dimethylpyridine typically yields a mixture of cis and trans isomers of 3,5-dimethylpiperidine. google.com The mechanism involves the adsorption of the pyridine (B92270) ring onto the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov The catalyst facilitates the addition of hydrogen atoms across the double bonds of the aromatic ring in a stepwise manner. The stereochemical outcome is determined by the orientation of the methyl groups as the molecule interacts with the catalyst surface.

For instance, studies have shown that hydrogenation of 3,5-disubstituted pyridines can lead to a preference for the trans isomer under certain conditions. nih.gov This preference can be attributed to the thermodynamic stability of the resulting diastereomer. The reaction proceeds through partially hydrogenated intermediates, such as tetrahydropyridines. The final stereochemistry is often established during the reduction of the last remaining double bond within the ring.

Alternatively, the piperidine ring can be assembled through multi-component reactions, such as a three-component Mannich reaction. This biosynthetic-inspired approach allows for the stereoselective construction of polysubstituted piperidines. rsc.org The mechanism involves the formation of a Δ¹-piperideine intermediate, which is then attacked by a nucleophile, establishing the stereocenters in a controlled manner. rsc.org While not specifically detailed for 1-benzyl-3,5-dimethylpiperidin-4-amine, this strategy offers a mechanistic pathway for the controlled assembly of highly functionalized piperidine cores.

Detailed Mechanistic Investigations of Reductive Amination Pathways

With the 1-benzyl-3,5-dimethylpiperidin-4-one (B1289226) precursor in hand, the introduction of the 4-amino group is commonly achieved through reductive amination. This powerful transformation involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or a primary amine, in the presence of a reducing agent. masterorganicchemistry.com The mechanism of reductive amination is a two-stage process: the formation of an imine or iminium ion intermediate, followed by its reduction. harvard.eduyoutube.com

In the first step, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidin-4-one. This leads to the formation of a carbinolamine intermediate. youtube.com Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water results in the formation of a resonance-stabilized iminium ion. youtube.com The stereochemistry at the 3 and 5 positions influences the facial bias of the iminium ion, which can impact the stereochemical outcome of the subsequent reduction.

The second stage involves the reduction of the C=N double bond of the iminium ion. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.comharvard.edu The mechanism of reduction involves the transfer of a hydride ion (H⁻) from the borohydride (B1222165) reagent to the electrophilic carbon of the iminium ion. The approach of the hydride can occur from either face of the iminium ion, potentially leading to a mixture of diastereomeric products. The inherent stereochemistry of the 3,5-dimethyl-substituted ring often directs the approach of the hydride to the less sterically hindered face, leading to a preferential formation of one diastereomer.

A general representation of the reductive amination mechanism is presented in the table below:

StepDescriptionIntermediate
1 Nucleophilic attack of the amine on the carbonyl carbon.Carbinolamine
2 Protonation of the hydroxyl group.Protonated Carbinolamine
3 Elimination of water to form the iminium ion.Iminium Ion
4 Hydride transfer from the reducing agent to the iminium carbon.Final Amine Product

Mechanistic Insights into N-Alkylation and Acylation Reactions of Piperidine Amines

The primary amino group at the C-4 position of this compound is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions. The mechanisms of these transformations are fundamental in organic chemistry.

N-Alkylation: This reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ2). The lone pair of electrons on the nitrogen atom of the amino group attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. The reaction involves a single transition state where the N-C bond is forming concurrently with the breaking of the C-X (where X is a halide) bond. The rate of this reaction is influenced by the steric hindrance around both the nitrogen atom and the electrophilic carbon of the alkylating agent. Due to the presence of the bulky piperidine ring, the accessibility of the nitrogen lone pair can be a determining factor in the reaction's feasibility and rate.

N-Acylation: The N-acylation of the 4-amino group involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an anhydride. This reaction proceeds through a tetrahedral intermediate. The initial nucleophilic addition is followed by the elimination of a leaving group (e.g., chloride ion) to regenerate the carbonyl double bond and form the final amide product. The reactivity in acylation is generally high for primary amines.

The proposed mechanism for N-acylation is outlined below:

StepDescriptionIntermediate
1 Nucleophilic attack of the 4-amino group on the carbonyl carbon of the acylating agent.Tetrahedral Intermediate
2 Collapse of the tetrahedral intermediate with the expulsion of the leaving group.Amide Product

Reaction Pathway Analysis of Functional Group Transformations

Beyond N-alkylation and acylation, the this compound molecule possesses other functional groups that can be chemically modified. A key transformation is the debenzylation of the piperidine nitrogen.

N-Debenzylation: The benzyl (B1604629) group on the piperidine nitrogen is often used as a protecting group and can be removed under various conditions, most commonly through catalytic hydrogenation. The mechanism of hydrogenolysis involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas). The reaction is believed to proceed through the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to cleave the bond and generate the secondary piperidine and toluene.

Another potential transformation is the functionalization of the piperidine ring itself. Recent advances have enabled the selective α-functionalization of N-alkyl piperidines. acs.org This is often achieved through the formation of an endocyclic iminium ion, which can then be trapped by a nucleophile. acs.org This mechanistic pathway allows for the introduction of substituents at the C-2 or C-6 positions of the piperidine ring, further diversifying the molecular architecture.

Computational and Theoretical Chemistry Studies on 1 Benzyl 3,5 Dimethylpiperidin 4 Amine

Molecular Modeling and Structure Prediction of Piperidine (B6355638) Derivatives

Molecular modeling of piperidine derivatives, such as 1-Benzyl-3,5-dimethylpiperidin-4-amine, is foundational to understanding their chemical and biological activities. These computational techniques are employed to predict the three-dimensional structure of the molecule, which is crucial for its interaction with biological targets. The process typically begins with the construction of a 2D sketch of the molecule, which is then converted into a 3D structure using specialized software.

In the case of this compound, the benzyl (B1604629) group on the nitrogen, the two methyl groups at positions 3 and 5, and the amine group at position 4 all influence the preferred conformation. To predict the most stable structure, energy minimization calculations are performed using various force fields, such as MMFF94 or AMBER. These force fields are collections of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. By finding the geometry that corresponds to the minimum energy, a probable three-dimensional structure can be determined. For instance, in related N-Boc protected methyl-substituted pipecolinates, the interplay between the bulky N-Boc group and other ring substituents can lead to a preference for twist-boat conformations to avoid unfavorable steric interactions. rsc.org

Table 1: Representative Software and Force Fields in Molecular Modeling

Software/PlatformForce Field ExamplesTypical Application
Schrödinger SuiteOPLS3e, MMFFsStructure prediction, energy minimization
MOE (Molecular Operating Environment)AMBER, CHARMmConformational analysis, docking
GaussianAb initio, DFT methodsHigh-accuracy structure optimization
AutoDock-Primarily for molecular docking

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a more detailed and accurate description of molecular properties compared to classical molecular mechanics. These methods solve the Schrödinger equation for a given molecule to yield information about its electronic structure, energy, and reactivity.

Density Functional Theory (DFT) Studies for Reaction Pathways and Stability

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnih.govdntb.gov.ua This approach offers a good balance between computational cost and accuracy, making it suitable for studying complex molecules like this compound.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be used to optimize the molecular geometry and determine the most stable conformation. researchgate.netnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in exploring reaction pathways by calculating the energies of reactants, products, and transition states. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the molecule's stability and reactivity. mdpi.com For instance, DFT studies on other benzyl-substituted heterocyclic compounds have been used to compare the stability of different isomers and to elucidate potential intramolecular charge transfer processes. nih.gov

Table 2: Typical Output from DFT Calculations for a Piperidine Derivative

PropertyExample Calculated ValueSignificance
Total Energy-850.123 HartreesIndicates the overall stability of the molecule.
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-0.8 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVAn indicator of chemical reactivity and stability. nih.gov
Dipole Moment2.5 DebyeReflects the overall polarity of the molecule.

Analysis of Conformational Energy Landscapes

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. For flexible molecules like this compound, this landscape can be complex, with multiple local energy minima corresponding to different stable conformations.

Computational methods are used to systematically explore this landscape by rotating key bonds and calculating the energy of each resulting conformation. nih.gov This analysis helps to identify the lowest energy (most stable) conformers and the energy barriers between them. The conformational preferences of substituted piperidines are influenced by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation. d-nb.inforesearchgate.net For example, in fluorinated piperidines, the preference for an axial or equatorial position of the fluorine atom is governed by charge-dipole interactions and hyperconjugation. d-nb.inforesearchgate.net Similarly, the conformational free energies of 4-substituted piperidines can be quantitatively predicted using molecular mechanics calculations that account for electrostatic interactions. nih.gov

Understanding the conformational energy landscape is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a target receptor.

In Silico Investigations of Molecular Interactions (e.g., Molecular Docking Simulations)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. nih.govresearchgate.netmdpi.com

The process involves placing the ligand (the small molecule) into the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more stable complex. Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Table 3: Illustrative Molecular Docking Results for a Piperidine Analog with a Target Protein

ParameterValueInterpretation
Binding Energy (kcal/mol)-8.5A strong predicted binding affinity.
Hydrogen Bonds2Specific polar interactions with receptor residues.
Interacting ResiduesTyr123, Asp234, Phe345Key amino acids in the binding site.
Inhibition Constant (Ki) (predicted)500 nMA measure of the ligand's potential potency.

Prediction and Analysis of Molecular Descriptors Relevant to Chemical Behavior

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the chemical structure with biological activity or physicochemical properties. researchgate.netnih.govnih.gov

For this compound, a variety of molecular descriptors can be calculated to predict its behavior. These can be broadly categorized as follows:

Topological descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These are calculated using quantum chemical methods and reflect the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies.

Physicochemical descriptors: These relate to properties like lipophilicity (logP), solubility, and polar surface area (PSA), which are important for drug-likeness and pharmacokinetic properties.

QSAR models based on such descriptors have been successfully developed for various classes of piperidine derivatives to predict their toxicity and other biological activities. researchgate.netnih.gov

Table 4: Predicted Molecular Descriptors for this compound

DescriptorPredicted ValueRelevance
Molecular Weight218.34 g/mol Basic molecular property. nih.gov
XLogP32.8A measure of lipophilicity.
Hydrogen Bond Donors1Potential for hydrogen bonding.
Hydrogen Bond Acceptors2Potential for hydrogen bonding.
Polar Surface Area (PSA)29.2 ŲInfluences membrane permeability.
Rotatable Bonds3Relates to conformational flexibility.

Pharmacological Target Interactions and Biochemical Pathway Modulation

Role as a Key Intermediate in Janus Kinase (JAK) Inhibitor Synthesis

The most prominent role of 1-Benzyl-3,5-dimethylpiperidin-4-amine, particularly its specific stereoisomers such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is as a crucial building block in the synthesis of Janus kinase (JAK) inhibitors. These inhibitors are a class of drugs that target the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of signaling pathways for numerous cytokines and growth factors. By inhibiting these enzymes, JAK inhibitors can modulate immune responses and inflammatory processes, making them valuable in the treatment of autoimmune diseases like rheumatoid arthritis.

Mechanistic Studies of Interaction with Specific Kinase Enzymes

Direct mechanistic studies on the interaction of this compound with specific kinase enzymes are not available in the current body of scientific literature. As a synthetic intermediate, its primary function is to provide the core piperidine (B6355638) scaffold, which is subsequently modified to create the final, pharmacologically active JAK inhibitor. The final drug molecule, not the intermediate, is designed to bind to the ATP-binding pocket of the JAK enzymes, thereby inhibiting their kinase activity. The structural features of the piperidine ring system contributed by this compound are integral to the correct orientation and binding of the final inhibitor within the kinase domain.

Research on the Compound's Role in Modulating Signal Transduction Pathways

The role of this compound in modulating signal transduction pathways is indirect. Its contribution lies in the synthesis of potent JAK inhibitors that, in turn, modulate these pathways. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary target. Cytokine binding to their receptors activates associated JAKs, which then phosphorylate the receptors, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. By serving as a precursor to JAK inhibitors, this compound is instrumental in the development of therapies that can dampen the inflammatory signaling cascades driven by this pathway.

Interactions with Other Biological Enzymes and Receptors

While its primary application is in the synthesis of specific kinase inhibitors, the core structure of this compound, a benzylpiperidine derivative, suggests the potential for interactions with other biological targets, particularly within the central nervous system.

Investigations into Neurotransmitter System Modulation (e.g., Dopamine (B1211576) and Serotonin Pathways)

Direct investigations into the modulation of neurotransmitter systems by this compound are limited. However, the structurally related compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine (B1679862) over serotonin. chemrxiv.org It also exhibits weak monoamine oxidase (MAO) inhibitory activity. chemrxiv.org This suggests that the benzylpiperidine scaffold can interact with components of the dopaminergic and serotonergic systems. Further research would be necessary to determine if the specific substitutions on this compound confer similar or different activities.

The piperidine moiety is a common feature in many centrally acting drugs, and its derivatives have been extensively studied for their interactions with various neurotransmitter receptors and transporters.

Studies on Binding Affinity and Selectivity Towards Biological Targets

Utility as a Research Tool for Elucidating Biological Pathways and Mechanisms Involving Piperidine Derivatives

The utility of this compound as a research tool is primarily demonstrated through its application in the synthesis of highly specific and potent pharmacological probes, namely JAK inhibitors. By enabling the creation of these inhibitors, it indirectly facilitates the elucidation of the roles of specific JAK enzymes in various biological and pathological processes.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 1 Benzyl 3,5 Dimethylpiperidin 4 Amine

Design and Synthesis of N-Benzylated Piperidine (B6355638) Analogues

The design of N-benzylated piperidine analogues often involves a multi-faceted approach that considers the target's biological environment and the desired physicochemical properties of the final compound. The piperidine ring is a prevalent core structure in numerous active pharmaceuticals, and its N-benzylation is a common strategy to modulate activity. thieme-connect.com The synthesis of these analogues is a well-explored area of organic chemistry, with various methods developed to achieve specific substitution patterns and stereochemistries.

A facile method for creating 3,5-disubstituted piperidines utilizes a double Michael addition reaction strategy. koreascience.or.kr In this approach, functionalized 1,4-pentadienes react with benzylamine (B48309). The reaction proceeds through an intermolecular Michael-type addition of benzylamine to the diene, followed by an intramolecular cyclization to form the piperidine ring. koreascience.or.kr This method can produce both cis and trans isomers, and the reaction conditions can be optimized to influence the product distribution. For example, using lithium perchlorate (B79767) (LiClO4) in refluxing acetonitrile (B52724) can reduce reaction times compared to neat conditions or refluxing in acetonitrile alone. koreascience.or.kr

Another synthetic strategy involves the oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex, to form substituted piperidines. nih.gov More traditional methods include the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst to yield 3-(substituted benzyl)piperidines. researchgate.net

The design of these analogues is often guided by a specific therapeutic target. For instance, a series of N-benzyl piperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in treating Alzheimer's disease. nih.gov Similarly, N-substituted piperidine analogues have been designed as multipotent molecules for Alzheimer's treatment by incorporating nipecotic acid building blocks. ajchem-a.com The synthesis of fentanyl analogues also relies heavily on the N-benzyl piperidone scaffold, which undergoes multi-step reactions including Strecker condensation, hydrolysis, esterification, and reduction to build the final complex molecule. google.com

Table 1: Synthesis of N-Benzyl-3,5-disubstituted Piperidines via Double Michael Addition Data derived from a study on the double Michael addition strategy. koreascience.or.kr

EntryReactant (1,4-diene)ConditionsProduct (cis-isomer)Yield (%)Product (trans-isomer)Yield (%)
13aNeat, rt, 5 days4a-cis284a-trans25
23aCH3CN, reflux, 60 h4a-cis254a-trans24
33aLiClO4, CH3CN, reflux, 24 h4a-cis274a-trans26
43bLiClO4, CH3CN, reflux, 24 h4b-cis214b-trans35
53cNeat, rt, 5 days4c-cis254c-trans22

Investigation of the Impact of Structural Modifications on Chemical Reactivity and Stereoselectivity

Structural modifications to the 1-benzyl-3,5-dimethylpiperidin-4-amine framework have a profound impact on the molecule's chemical reactivity and the stereochemical outcome of synthetic reactions. The nature and position of substituents on both the benzyl (B1604629) group and the piperidine ring can alter electron density, steric hindrance, and conformational preferences, thereby influencing reaction pathways.

In the synthesis of 3,5-disubstituted piperidines via the double Michael addition, the reaction yields a mixture of diastereomers (cis and trans). koreascience.or.kr The ratio of these isomers can be influenced by the reaction conditions, but the inherent structure of the starting materials also plays a key role. The stereochemistry of the products is typically assigned using 1H NMR spectroscopy, where the benzylic protons of the N-benzyl group exhibit distinct patterns. For many cis-isomers, these protons appear as a singlet, whereas for the trans-isomers, they typically appear as an AB quartet. koreascience.or.kr This spectroscopic difference arises from the different magnetic environments of the two protons in the fixed conformation of the trans isomer versus the more flexible or symmetric environment in the cis isomer.

The reactivity of the piperidine nitrogen is directly influenced by the N-benzyl group. Electron-withdrawing or electron-donating substituents on the phenyl ring can modulate the nucleophilicity of the nitrogen atom, affecting its participation in subsequent reactions like alkylation or acylation. Furthermore, steric bulk introduced near the reaction center can dictate the stereoselectivity of a reaction. For example, in the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for certain kinase inhibitors, the reduction of an imine precursor is a critical stereodetermining step. chemdad.com The choice of reducing agent and the existing stereocenters on the ring guide the approach of the hydride to form the desired cis-isomer with high fidelity. chemdad.com

Assessment of Stereoisomeric Influences on Molecular Interactions and Biological Activities

A clear example of this principle is seen in studies of benidipine, a potent calcium antagonist with a 1-benzyl-3-piperidinyl ester moiety. nih.gov When the compound was separated into its diastereoisomers, the α-isomer exhibited a very strong hypotensive effect, while the β-isomer showed little activity. nih.gov Further separation of the active α-isomer into its four optical isomers revealed that the hypotensive activity resided almost exclusively in the (+)-α, or (S)-(S)-1, isomer, which was 30 to 100 times more potent than the (-)-α isomer. nih.gov This demonstrates that a precise spatial orientation of the N-benzylpiperidine portion and other functional groups is required for effective interaction with the calcium channel.

The influence of stereoisomerism extends to enzyme inhibition as well. In the development of dual HDAC and AChE inhibitors based on the N-benzyl piperidine scaffold, specific stereoisomers would be expected to have different binding affinities for the active sites of their target enzymes. nih.gov Molecular modeling studies often reveal that only one enantiomer or diastereomer can achieve the optimal orientation to form key hydrogen bonds, hydrophobic interactions, or other non-covalent bonds within a binding pocket. nih.gov The relative orientation of the methyl groups at the 3- and 5-positions and the amine group at the 4-position on the piperidine ring of this compound creates distinct stereoisomers (cis and trans), each presenting a unique three-dimensional shape for interaction with biological macromolecules. This specificity underscores the importance of stereocontrolled synthesis and chiral separation in drug discovery. thieme-connect.com

Table 2: Biological Activity of Select N-Benzyl Piperidine Derivatives Data derived from a study on dual HDAC/AChE inhibitors. nih.gov

CompoundTarget EnzymeIC50 (µM)
d5HDAC0.17
d5AChE6.89
d10HDAC0.45
d10AChE3.22

Exploration of the Piperidine Scaffold's Utility Beyond Specific Inhibitor Development

The piperidine scaffold, including its N-benzylated forms, is one of the most important and frequently occurring heterocyclic systems in medicinal chemistry. nih.govarizona.edu Its utility extends far beyond the development of specific enzyme inhibitors, serving as a cornerstone for drugs across a wide array of therapeutic classes. researchgate.net The versatility of the piperidine ring is due to its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting functional groups in a defined three-dimensional space. thieme-connect.com

Introducing a chiral piperidine scaffold into a molecule can favorably modulate its properties by:

Enhancing biological activity and selectivity thieme-connect.com

Improving pharmacokinetic profiles (absorption, distribution, metabolism, excretion) thieme-connect.com

Modulating physicochemical properties like solubility and lipophilicity thieme-connect.com

Reducing cardiac hERG toxicity thieme-connect.com

Piperidine derivatives are integral components of drugs targeting the central nervous system (CNS), including antipsychotics and analgesics. arizona.eduresearchgate.net They are also found in antihistamines, anti-cancer agents, anticoagulants, and antivirals. arizona.eduresearchgate.net For example, the piperidine nucleus is a key feature in compounds designed to treat Alzheimer's disease, not only as enzyme inhibitors but also as agents that modulate other aspects of the disease's complex pathology. nih.govnih.gov The ability to readily synthesize a diverse library of substituted piperidines allows for extensive structure-activity relationship (SAR) studies, making it an invaluable tool for drug discovery programs. arizona.edu The N-benzyl group itself is a common pharmacophoric element, and its combination with the piperidine ring creates a privileged structure for interacting with a multitude of biological targets. ebi.ac.uk

Advanced Analytical Methodologies for Characterization of 1 Benzyl 3,5 Dimethylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 1-Benzyl-3,5-dimethylpiperidin-4-amine. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule in solution.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.net

1D NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers through integration. Key expected signals for this compound would include distinct resonances for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the protons on the piperidine (B6355638) ring, the amine (NH₂) protons, and the two methyl (CH₃) group protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, allowing for a count of the distinct carbon environments in the molecule.

2D NMR: To resolve signal overlap and definitively establish atomic connectivity, a suite of 2D NMR experiments is employed. ipb.ptugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton network within the piperidine ring and confirm the relationships between the methine and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over two or three bonds) between protons and carbons. ipb.pt It is crucial for connecting molecular fragments, for instance, by showing a correlation between the benzylic methylene protons and the carbons of the phenyl ring, as well as the C2 and C6 carbons of the piperidine ring. It would also confirm the position of the methyl groups by showing correlations from the methyl protons to the C3 and C5 carbons of the piperidine ring.

These techniques, when used in combination, allow for a full and confident assignment of the molecule's constitution. researchgate.net

Beyond establishing connectivity, NMR is a powerful tool for probing the molecule's stereochemistry and preferred conformation in solution. For a substituted piperidine like this compound, the key questions involve the relative orientation of the two methyl groups and the amine group (cis/trans isomerism) and the conformation of the six-membered ring.

Conformational Analysis: Substituted piperidine rings typically adopt a chair conformation to minimize steric strain. researchgate.net The orientation of the substituents (axial vs. equatorial) can be determined by analyzing the coupling constants (J-values) between protons on the ring in the ¹H NMR spectrum. Larger coupling constants are generally observed for protons in a trans-diaxial relationship. The N-benzyl group is expected to preferentially occupy an equatorial position to minimize steric hindrance. researchgate.net

Stereochemical Assignment: The Nuclear Overhauser Effect (NOE), observed in 2D experiments like NOESY or ROESY, is used to identify protons that are close to each other in space, regardless of their bonding connectivity. ipb.pt For example, an NOE between the proton at C4 and the protons of one of the methyl groups would suggest a cis relationship between the amine and that specific methyl group. The absence of such correlations, combined with other evidence, would suggest a trans relationship.

Dynamic NMR: In some cases, molecules may undergo conformational changes, such as ring inversion, that are rapid on the NMR timescale at room temperature. nih.gov Temperature-dependent NMR studies can be used to slow these processes, allowing for the characterization of individual conformers and the calculation of the energy barriers associated with their interconversion. nih.gov

Mass Spectrometry (MS) Applications for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

The molecular formula of this compound is C₁₄H₂₂N₂, corresponding to a monoisotopic mass of 218.1783 Da. uni.lu MS analysis would confirm this molecular weight. In electrospray ionization (ESI), a common technique, the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 219.1856. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be detected.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion (e.g., the [M+H]⁺ ion) to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of the compound and distinguish it from isomers. A primary fragmentation pathway would likely involve the cleavage of the benzyl group, leading to a prominent ion at m/z 91.

MS is also highly sensitive for impurity profiling. It can detect and help identify synthesis-related impurities, byproducts, or degradation products, even at very low levels. Coupling MS with a chromatographic separation technique like HPLC (LC-MS) allows for the analysis of complex mixtures.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu
Adduct TypeCalculated m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺219.18558153.3
[M+Na]⁺241.16752158.9
[M+K]⁺257.14146155.0
[M]⁺218.17775148.1

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the electron density can be generated, revealing the exact positions of all atoms.

This technique provides unambiguous information on:

Molecular Connectivity and Bond Parameters: It confirms the bonding arrangement and provides precise measurements of bond lengths and angles.

Solid-State Conformation: For cyclic compounds, it reveals the exact conformation of the ring. Studies on structurally similar N-benzylpiperidin-4-ones have shown that the piperidine ring consistently adopts a chair conformation in the solid state, with bulky substituents occupying equatorial positions to minimize steric energy. researchgate.netresearchgate.net It is highly probable that this compound would exhibit a similar chair conformation.

Absolute Configuration: For chiral molecules, X-ray crystallography using anomalous dispersion effects can determine the absolute configuration of each stereocenter, definitively assigning it as R or S. This is the gold standard for assigning stereochemistry.

Intermolecular Interactions: The analysis also reveals how molecules are packed in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding and van der Waals interactions.

While obtaining a suitable single crystal can be a challenge, a successful X-ray crystallographic analysis provides the ultimate proof of structure and stereochemistry.

Chromatographic Techniques for Purity Assessment and Chiral Analysis

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds and to separate stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for determining the purity of pharmaceutical compounds and for separating enantiomers. unife.it

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, is used for purity analysis. The compound is dissolved in a suitable solvent and injected into the HPLC system. The area of the peak corresponding to this compound is compared to the total area of all observed peaks to calculate its purity, often expressed as a percentage. An HPLC method coupled with a UV detector would be standard, though if the molecule has a weak chromophore, a derivatization step might be employed to enhance detection. researchgate.net

Chiral Analysis and Separation: Since this compound has multiple stereocenters (at C3, C4, and C5), it can exist as several different stereoisomers. Separating these isomers, particularly enantiomers, is critical in pharmaceutical development. nih.gov Chiral HPLC is the most common method for this purpose. nih.gov This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and have demonstrated broad applicability for the separation of a wide range of chiral drugs. nih.gov The development of a chiral HPLC method would involve screening various CSPs and mobile phase conditions to achieve optimal separation (resolution) between the stereoisomers.

Q & A

Basic: What are the recommended synthetic routes for 1-Benzyl-3,5-dimethylpiperidin-4-amine?

Methodological Answer:
Synthesis typically involves reductive amination or nucleophilic substitution strategies. For example:

  • Reductive amination : React 3,5-dimethylpiperidin-4-amine (CAS 100421-65-6) with benzaldehyde under hydrogenation conditions (e.g., H₂/Pd-C) to introduce the benzyl group.
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) protection for the amine group during functionalization, followed by acidic deprotection .
    Characterization should include ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) to verify molecular weight .

Basic: How can researchers assess the purity and stability of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile:water + 0.1% trifluoroacetic acid) and UV detection at 249–296 nm .
    • UV/Vis Spectroscopy : Confirm chromophore absorption maxima (e.g., 249 nm for aromatic systems) .
  • Stability Testing : Store at -20°C in inert conditions; monitor degradation over 5+ years via periodic HPLC and mass spectrometry .

Advanced: What computational and experimental methods are used to analyze the piperidine ring conformation?

Methodological Answer:

  • X-ray Crystallography : Solve crystal structures using SHELX for refinement and visualize with ORTEP-3 . For example, similar compounds exhibit triclinic (P1) packing with puckering amplitudes quantified via Cremer-Pople parameters (e.g., θ, φ) .
  • DFT Calculations : Optimize ring geometry using software like Gaussian to compare experimental vs. theoretical puckering coordinates .

Advanced: How to design experiments evaluating antiproliferative activity in pancreatic cancer models?

Methodological Answer:

  • Cell Lines : Use MIA PaCa-2 cells (pancreatic ductal adenocarcinoma) for viability assays (e.g., MTT, IC₅₀ determination) .
  • Mechanistic Studies :
    • mTORC1 Activity : Measure phosphorylation of S6K1 via Western blotting .
    • Autophagy Flux : Quantify LC3-II accumulation under starvation/refeed conditions using immunofluorescence .
  • Data Validation : Include positive controls (e.g., rapamycin for mTOR inhibition) and triplicate experiments with ANOVA statistical analysis .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Cross-validate antiproliferative effects using clonogenic assays alongside MTT results .
  • Compound Integrity : Verify stability via HPLC-MS to rule out degradation .
  • Cell-Specific Factors : Test multiple cell lines (e.g., ARPE-19 for basal autophagy ) to assess context-dependent responses.

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies benzyl protons (δ 7.2–7.4 ppm) and piperidine methyl groups (δ 1.0–1.5 ppm). ¹³C NMR confirms sp³ carbons in the piperidine ring .
  • High-Resolution MS : Use ESI-MS to confirm the molecular ion peak at m/z 190.147 .

Advanced: How to study biomolecular interactions using crystallography?

Methodological Answer:

  • Co-Crystallization : Soak the compound with target proteins (e.g., mTOR kinase domain) in crystallization buffers (e.g., 20% PEG 3350, 0.2 M ammonium sulfate).
  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution datasets. Refine with SHELXL and validate electron density maps with Coot .
  • Interaction Analysis : Calculate hydrogen bonds and hydrophobic contacts using PLIP or LigPlot+ .

Advanced: What in vitro ADME assays are essential for preclinical development?

Methodological Answer:

  • Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS .
  • Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
  • Plasma Protein Binding : Apply ultrafiltration or equilibrium dialysis to determine unbound fraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.